Cas no 856357-86-3 (2-(2-formyl-5-methoxyphenoxy)acetic acid)
2-(2-formyl-5-methoxyphenoxy)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-formyl-5-methoxyphenoxy)acetic acid
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- Inchi: 1S/C10H10O5/c1-14-8-3-2-7(5-11)9(4-8)15-6-10(12)13/h2-5H,6H2,1H3,(H,12,13)
- InChI Key: SWNDMJNDLFDYQW-UHFFFAOYSA-N
- SMILES: O(CC(=O)O)C1C=C(C=CC=1C=O)OC
2-(2-formyl-5-methoxyphenoxy)acetic acid Security Information
- Hazard Category Code: 22
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Hazardous Material Identification:
2-(2-formyl-5-methoxyphenoxy)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F754745-25mg |
2-(2-Formyl-5-methoxyphenoxy)acetic Acid |
856357-86-3 | 25mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F754745-50mg |
2-(2-Formyl-5-methoxyphenoxy)acetic Acid |
856357-86-3 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | F754745-250mg |
2-(2-Formyl-5-methoxyphenoxy)acetic Acid |
856357-86-3 | 250mg |
$ 365.00 | 2022-06-04 | ||
| Enamine | EN300-78984-0.05g |
2-(2-formyl-5-methoxyphenoxy)acetic acid |
856357-86-3 | 95.0% | 0.05g |
$61.0 | 2025-03-21 | |
| Enamine | EN300-78984-0.1g |
2-(2-formyl-5-methoxyphenoxy)acetic acid |
856357-86-3 | 95.0% | 0.1g |
$90.0 | 2025-03-21 | |
| Enamine | EN300-78984-0.25g |
2-(2-formyl-5-methoxyphenoxy)acetic acid |
856357-86-3 | 95.0% | 0.25g |
$129.0 | 2025-03-21 | |
| Enamine | EN300-78984-0.5g |
2-(2-formyl-5-methoxyphenoxy)acetic acid |
856357-86-3 | 95.0% | 0.5g |
$203.0 | 2025-03-21 | |
| Enamine | EN300-78984-1.0g |
2-(2-formyl-5-methoxyphenoxy)acetic acid |
856357-86-3 | 95.0% | 1.0g |
$260.0 | 2025-03-21 | |
| Enamine | EN300-78984-2.5g |
2-(2-formyl-5-methoxyphenoxy)acetic acid |
856357-86-3 | 95.0% | 2.5g |
$448.0 | 2025-03-21 | |
| Enamine | EN300-78984-5.0g |
2-(2-formyl-5-methoxyphenoxy)acetic acid |
856357-86-3 | 95.0% | 5.0g |
$760.0 | 2025-03-21 |
2-(2-formyl-5-methoxyphenoxy)acetic acid Suppliers
2-(2-formyl-5-methoxyphenoxy)acetic acid Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 2-(2-formyl-5-methoxyphenoxy)acetic acid
2-(2-Formyl-5-Methoxyphenoxy)acetic Acid: A Comprehensive Overview
2-(2-Formyl-5-Methoxyphenoxy)acetic acid (CAS No. 856357-86-3) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and medicinal chemistry. This compound, characterized by its distinctive functional groups, holds potential applications in various areas, including drug development and materials science. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of 2-(2-formyl-5-methoxyphenoxy)acetic acid.
The chemical structure of 2-(2-formyl-5-methoxyphenoxy)acetic acid is defined by its molecular formula C10H10O5. The compound features a carboxylic acid group (-COOH), a formyl group (-CHO), and a methoxy group (-OCH3) attached to a phenyl ring. These functional groups contribute to the compound's reactivity and potential biological activity. The presence of the formyl group makes it particularly interesting for conjugation reactions and the formation of Schiff bases, which are important in various chemical and biological processes.
The synthesis of 2-(2-formyl-5-methoxyphenoxy)acetic acid can be achieved through several routes. One common method involves the reaction of 2-formyl-5-methoxyphenol with chloroacetic acid in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the electrophilic carbon of chloroacetic acid, leading to the formation of the desired product. Another approach involves the esterification of 2-formyl-5-methoxyphenol with ethyl chloroacetate followed by hydrolysis to yield the carboxylic acid. These synthetic methods provide researchers with flexible options to produce 2-(2-formyl-5-methoxyphenoxy)acetic acid in high yields and purity.
In terms of biological activity, 2-(2-formyl-5-methoxyphenoxy)acetic acid has shown promising results in various studies. Recent research has focused on its potential as an antioxidant and anti-inflammatory agent. Studies have demonstrated that this compound can effectively scavenge free radicals and inhibit inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These properties make it a valuable candidate for the development of new therapeutic agents targeting oxidative stress and inflammation-related diseases.
Beyond its direct biological effects, 2-(2-formyl-5-methoxyphenoxy)acetic acid has also been explored for its utility in drug delivery systems. The formyl group can be used to conjugate with other molecules or nanoparticles, enhancing their solubility and bioavailability. For instance, conjugation with polyethylene glycol (PEG) can improve the stability and pharmacokinetics of drug molecules, making them more suitable for clinical applications.
The versatility of 2-(2-formyl-5-methoxyphenoxy)acetic acid extends to its use in materials science. Its ability to form stable complexes with metal ions has led to its application in the synthesis of metal-organic frameworks (MOFs). These frameworks have potential uses in gas storage, catalysis, and sensing technologies. The unique combination of functional groups in 2-(2-formyl-5-methoxyphenoxy)acetic acid allows for fine-tuning of MOF properties through molecular design.
In conclusion, 2-(2-formyl-5-methoxyphenoxy)acetic acid (CAS No. 856357-86-3) is a multifunctional compound with a wide range of applications in chemistry, biology, and materials science. Its distinctive chemical structure provides a foundation for diverse research avenues, from drug development to advanced materials. As ongoing research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in scientific innovation.
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